Ammonium cobalt (II) sulfate hexahydrate

Description

BenchChem offers high-quality Ammonium cobalt (II) sulfate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium cobalt (II) sulfate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diazanium;cobalt(2+);disulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2H3N.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;2*1H3;2*(H2,1,2,3,4);1H2/q+2;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMLKNOLVMBWMA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

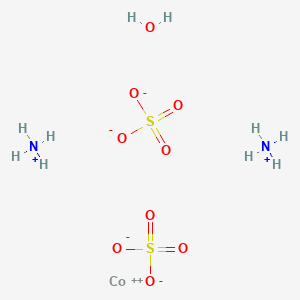

[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH10N2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ammonium Cobalt (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is a double salt belonging to the extensive family of Tutton's salts.[1] These compounds are characterized by their well-defined crystalline structures and have applications in diverse fields, including catalysis, electroplating, and as a source of cobalt ions in various chemical and biological studies.[2][3][4] This technical guide provides a comprehensive overview of the key physical properties of ammonium cobalt (II) sulfate hexahydrate, complete with experimental protocols and structured data for ease of reference by researchers and professionals in drug development and materials science.

Quantitative Physical Properties

The primary physical characteristics of ammonium cobalt (II) sulfate hexahydrate are summarized in the table below. These values represent a synthesis of data from various sources and provide a baseline for experimental work.

| Property | Value |

| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O |

| Molecular Weight | 395.23 g/mol |

| Appearance | Pink to reddish crystalline powder or crystals |

| Density | 1.902 g/mL at 25 °C |

| Melting Point | Decomposes at approximately 120 °C |

| Solubility | Soluble in water, with solubility increasing with temperature.[5] Insoluble in alcohol. |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (typical for Tutton's salts) |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard analytical techniques and can be adapted for specific laboratory settings.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

The precise arrangement of atoms within the crystalline lattice of ammonium cobalt (II) sulfate hexahydrate can be elucidated using single-crystal X-ray diffraction (XRD).

Methodology:

-

Crystal Growth: Single crystals suitable for XRD analysis are grown by the slow evaporation of a saturated aqueous solution of equimolar amounts of cobalt (II) sulfate and ammonium sulfate at a constant temperature (e.g., 25 °C).

-

Crystal Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters, space group, and atomic coordinates. The structure is then refined using least-squares methods.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and dehydration process of ammonium cobalt (II) sulfate hexahydrate are investigated using TGA and DSC. Tutton's salts typically dehydrate in a multi-step process.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the crystalline powder is placed in an alumina (B75360) or aluminum crucible.

-

TGA/DSC Measurement: The crucible is placed in a simultaneous TGA/DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min).

-

Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the heat flow, with endothermic peaks corresponding to the energy absorbed during dehydration.

Determination of Density by Gas Pycnometry

Gas pycnometry provides a highly accurate method for determining the density of the crystalline solid.

Methodology:

-

Sample Preparation: A known mass of the dried crystalline powder is placed in the sample chamber of the gas pycnometer.

-

Measurement: The instrument is purged with a non-reactive gas (typically helium). The gas is then expanded from a reference chamber into the sample chamber, and the resulting pressure change is used to calculate the volume of the solid sample, excluding any pore space.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Determination of Aqueous Solubility

The solubility of ammonium cobalt (II) sulfate hexahydrate in water can be determined at various temperatures to construct a solubility curve.

Methodology:

-

Equilibrium Saturation: Excess solid is added to a known volume of deionized water in a thermostatically controlled vessel at a specific temperature. The mixture is stirred for a prolonged period to ensure equilibrium is reached.

-

Sample Analysis: A filtered aliquot of the saturated solution is carefully removed. The concentration of cobalt in the solution is determined by a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

-

Solubility Calculation: The solubility is expressed as grams of solute per 100 mL of water at the given temperature. This process is repeated at different temperatures to generate a solubility curve.

Conclusion

The physical properties of ammonium cobalt (II) sulfate hexahydrate presented in this guide provide essential data for its application in research and development. The detailed experimental protocols offer a framework for the accurate and reproducible characterization of this compound. A thorough understanding of these properties is crucial for its effective utilization in various scientific and industrial processes.

References

- 1. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. APC Pure | Product | Ammonium cobalt (II) Sulphate hexahydrate 98% [apcpure.com]

- 5. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]

Crystal Structure of Ammonium Cobalt(II) Sulfate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. This compound belongs to the family of Tutton's salts, which are known for their well-defined crystalline structures. Understanding this structure is crucial for applications in catalysis, materials science, and as a reference standard.[1]

Introduction

Ammonium cobalt(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic system.[2][3] Its structure is characterized by a highly ordered arrangement of ions and water molecules, held together by a network of ionic and hydrogen bonds. The central cobalt(II) ion is octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺. These complex cations, along with the ammonium (NH₄⁺) ions, are linked to the sulfate (SO₄²⁻) anions, creating a stable three-dimensional lattice.[2] The study of this and other isomorphous Tutton's salts provides valuable insight into the principles of crystal packing, hydration, and hydrogen bonding in inorganic solids.

Crystal Structure and Data

The crystal structure of ammonium cobalt(II) sulfate hexahydrate has been determined by single-crystal X-ray diffraction. It is isostructural with other Tutton's salts, such as the zinc and nickel analogues.[4][5] The data presented below is based on the highly similar and well-documented structure of zinc ammonium sulfate hexahydrate, as determined by Montgomery and Lingafelter, which serves as a precise model for the cobalt compound.[6]

Crystallographic Data

The fundamental parameters defining the crystal lattice are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O | |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/a (No. 14) | [5][6] |

| a (Å) | 9.28 | [6] |

| b (Å) | 12.57 | [6] |

| c (Å) | 6.25 | [6] |

| β (°) | 106.8 | [6] |

| Volume (ų) | ~698 | |

| Z (Formula units/cell) | 2 | [6] |

Atomic Coordinates

The positions of the atoms within the asymmetric unit of the crystal lattice are given below. The cobalt ion is located at a center of symmetry.

| Atom | x/a | y/b | z/c |

| Co | 0.0000 | 0.0000 | 0.0000 |

| S | 0.4129 | 0.1368 | 0.2706 |

| O(1) | 0.4211 | 0.1580 | 0.0592 |

| O(2) | 0.5540 | 0.1002 | 0.3681 |

| O(3) | 0.3019 | 0.0664 | 0.2443 |

| O(4) | 0.3708 | 0.2226 | 0.3957 |

| O(W1) | 0.1872 | 0.0888 | 0.8885 |

| O(W2) | 0.8121 | 0.0969 | 0.2111 |

| O(W3) | 0.0194 | 0.8546 | 0.1345 |

| N | 0.1437 | 0.3541 | 0.3396 |

| (Data based on the isostructural zinc ammonium sulfate hexahydrate)[6] |

Selected Bond Lengths and Angles

The geometry of the coordination sphere around the cobalt ion and the sulfate anion is critical to the overall structure.

| Bond/Angle | Length (Å) / Angle (°) |

| Co–O(W1) | ~2.12 |

| Co–O(W2) | ~2.07 |

| Co–O(W3) | ~2.10 |

| S–O | ~1.48 (average) |

| O–S–O | ~109.4 (average) |

| O(W1)–Co–O(W2) | ~90.5 |

| O(W1)–Co–O(W3) | ~89.0 |

| O(W2)–Co–O(W3) | ~91.2 |

| (Data based on the isostructural zinc ammonium sulfate hexahydrate)[6] |

The [Co(H₂O)₆]²⁺ unit forms a slightly distorted octahedron.[6] The sulfate tetrahedron is nearly regular. The structure is further stabilized by an extensive network of hydrogen bonds between the ammonium ions, the coordinated water molecules, and the oxygen atoms of the sulfate groups.[2][5]

Experimental Protocols

Synthesis and Crystal Growth

High-quality single crystals of ammonium cobalt(II) sulfate hexahydrate can be grown from aqueous solution by slow evaporation or controlled cooling.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

Protocol:

-

Prepare separate saturated solutions of cobalt(II) sulfate and ammonium sulfate in deionized water at an elevated temperature (e.g., 50-70 °C). A stoichiometric ratio is typically used (e.g., for 100g of the final product, approximately 66.6g of CoSO₄·7H₂O and 33.4g of (NH₄)₂SO₄ are required).[7]

-

Mix the two solutions while stirring.

-

Filter the hot, combined solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature. Pink-to-red crystals will precipitate. Alternatively, the solution can be left for slow evaporation at a constant temperature.[7]

-

Once crystals of a suitable size have formed, they are harvested from the solution, washed with a small amount of cold ethanol (B145695) or acetone, and air-dried.[7]

Single-Crystal X-ray Diffraction

The following protocol is based on the methodology used for the structural determination of isostructural Tutton's salts.[6]

Protocol:

-

Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection:

-

Diffractometer: A four-circle diffractometer or a modern CCD/CMOS-based instrument is used.

-

Radiation: Mo Kα radiation (λ = 0.71073 Å) is typically employed.

-

Data Acquisition: Intensity data are collected over a range of diffraction angles. For the original Tutton salt structures, Weissenberg cameras were used, with intensities measured by a microphotometer.[6]

-

-

Data Reduction:

-

The raw diffraction intensities are corrected for Lorentz and polarization effects.

-

An absorption correction is applied based on the crystal's dimensions and morphology.[6]

-

-

Structure Solution and Refinement:

-

The structure is solved using direct methods or Patterson synthesis to locate the positions of the heavier atoms (Co, S).

-

Subsequent difference Fourier maps reveal the positions of the oxygen and nitrogen atoms.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares methods until convergence is reached.

-

Structural Analysis Workflow

The process from chemical synthesis to the final elucidation of the crystal structure can be visualized as a logical workflow.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. (Open Access) The crystal structure of Tutton's salts. I. Zinc ammonium sulfate hexahydrate (1964) | H. Montgomery | 55 Citations [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

Solubility of Ammonium cobalt (II) sulfate hexahydrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) in water and various organic solvents. This information is critical for applications ranging from crystal growth and materials science to its use as a reagent in chemical synthesis.

Solubility Data

The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. Below are the compiled solubility data for ammonium cobalt (II) sulfate hexahydrate in aqueous and organic media.

Solubility in Water

Ammonium cobalt (II) sulfate hexahydrate is soluble in water, and its solubility demonstrates a positive correlation with temperature.[1][2][3] This property is characteristic of many Tutton's salts, a class of double sulfates to which this compound belongs.

| Temperature (°C) | Solubility ( g/100 g of H₂O) |

| 0 | 8.92 |

| 10 | 13.98 |

| 20 | 19.54 |

Data sourced from "Crystal growing wiki".

Solubility in Organic Solvents

The solubility of ammonium cobalt (II) sulfate hexahydrate in organic solvents is significantly lower than in water. It is generally considered insoluble in non-polar organic solvents.

| Solvent | Qualitative Solubility | Quantitative Data ( g/100g of solvent) |

| Ethanol | Insoluble | Not available |

| Acetone | Insoluble | Not available |

| Ethylene Glycol | Soluble | Not available |

| Glycerol | Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not available |

| Acetic Acid | Very slightly soluble | Not available |

| Dimethylformamide (DMF) | Very slightly soluble | Not available |

| Carbon Tetrachloride | Very slightly soluble | Not available |

| Hexane | Very slightly soluble | Not available |

| Benzene | Very slightly soluble | Not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of ammonium cobalt (II) sulfate hexahydrate in water as a function of temperature. This protocol is based on the isothermal equilibrium method.

Materials

-

Ammonium cobalt (II) sulfate hexahydrate, analytical grade

-

Deionized water

-

Thermostatic water bath with temperature control (±0.1°C)

-

Stirring hot plate with magnetic stir bars

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass-stoppered flasks (e.g., 100 mL Erlenmeyer flasks)

-

Syringes with filters (0.45 µm pore size)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of ammonium cobalt (II) sulfate hexahydrate to a series of glass-stoppered flasks containing a known volume (e.g., 50 mL) of deionized water. The excess solid is crucial to ensure that saturation is achieved.

-

Place the flasks in a thermostatic water bath set to the desired temperature.

-

Stir the solutions using magnetic stir bars for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, with continuous stirring.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent crystallization upon cooling.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed weighing bottle.

-

Record the exact mass of the collected solution.

-

-

Gravimetric Determination of Solute Mass:

-

Place the weighing bottle with the solution in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 80-90°C).

-

Dry the sample to a constant weight.

-

After drying, transfer the weighing bottle to a desiccator to cool to room temperature before re-weighing.

-

The difference between the final and initial mass of the weighing bottle gives the mass of the dissolved ammonium cobalt (II) sulfate hexahydrate.

-

-

Calculation of Solubility:

-

The mass of the solvent (water) is calculated by subtracting the mass of the dissolved salt from the total mass of the solution sample.

-

Solubility is then expressed as grams of solute per 100 grams of solvent using the following formula:

Solubility ( g/100 g H₂O) = (mass of dissolved salt / mass of water) x 100

-

-

Temperature Variation:

-

Repeat the entire procedure for each desired temperature to construct a solubility curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

A Technical Guide to the Thermal Decomposition of Ammonium Cobalt (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, a member of the Tutton salt family, undergoes a multi-stage thermal decomposition process upon heating. This guide provides an in-depth analysis of this decomposition, detailing the key stages, intermediate products, and final residues. The process initiates with the loss of its six molecules of water of hydration, followed by the decomposition of the anhydrous salt into gaseous products and a final solid cobalt oxide residue. The nature of the final product is dependent on the atmospheric conditions. This document summarizes the quantitative data from thermal analysis studies, outlines typical experimental protocols for such analysis, and provides visualizations of the decomposition pathway and experimental workflow.

Introduction

Ammonium cobalt (II) sulfate hexahydrate is a double salt with a well-defined crystalline structure. Its thermal stability and decomposition pathway are of significant interest in various fields, including materials science for the synthesis of cobalt-based catalysts and ceramics, and in analytical chemistry. Understanding the precise temperature ranges and the nature of the evolved gases and solid residues is crucial for its application and for the development of novel materials. This guide synthesizes available data to provide a comprehensive overview of its thermal decomposition.

Thermal Decomposition Pathway

The thermal decomposition of ammonium cobalt (II) sulfate hexahydrate proceeds in two primary stages:

-

Dehydration: The initial stage involves the loss of the six water molecules of crystallization. This process can occur in one or multiple steps, resulting in the formation of the anhydrous salt, (NH₄)₂Co(SO₄)₂.

-

Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous salt decomposes. This is a more complex stage involving the breakdown of the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, leading to the evolution of various gaseous products and the formation of a final solid cobalt oxide.

The overall decomposition can be represented by the following general reactions:

-

Stage 1 (Dehydration): (NH₄)₂Co(SO₄)₂·6H₂O(s) → (NH₄)₂Co(SO₄)₂(s) + 6H₂O(g)

-

Stage 2 (Decomposition): (NH₄)₂Co(SO₄)₂(s) → CoOₓ(s) + Gaseous Products (NH₃, SO₂, SO₃, N₂, H₂O)

The final cobalt oxide product varies with the atmosphere. In an inert atmosphere, cobalt (II) oxide (CoO) and potentially metallic cobalt are the final products.[1] In an oxidizing atmosphere (air), the final product is typically tricobalt tetroxide (Co₃O₄).[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of ammonium cobalt (II) sulfate hexahydrate, based on thermogravimetric (TG) and differential thermal analysis (DTA) data.

Table 1: Stages of Thermal Decomposition

| Stage | Process | Temperature Range (°C) | Intermediate/Final Product |

| 1 | Dehydration | ~70 - 270 | (NH₄)₂Co(SO₄)₂ |

| 2 | Decomposition of Anhydrous Salt | ~270 - 540 | CoOₓ (e.g., CoO, Co₃O₄) |

Table 2: Mass Loss Data

| Decomposition Step | Theoretical Mass Loss (%) | Observed Temperature of Mass Loss (°C) |

| Loss of 6 H₂O | 27.3% | ~70 - 270 |

| Decomposition of (NH₄)₂Co(SO₄)₂ | 53.7% (to CoO) | ~270 - 540 |

Note: The observed temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The thermal decomposition of ammonium cobalt (II) sulfate hexahydrate is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of (NH₄)₂Co(SO₄)₂·6H₂O is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 5 or 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage versus temperature, from which the onset and completion temperatures of decomposition stages and the corresponding mass losses are determined.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature. This provides information on endothermic and exothermic events.

-

Apparatus: A DTA or DSC instrument.

-

Procedure:

-

A small, weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

-

The sample and reference are heated under the same conditions as the TGA experiment.

-

The instrument records the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference.

-

The resulting DTA/DSC curve shows peaks corresponding to thermal events. Endothermic peaks typically represent processes like dehydration and decomposition, while exothermic peaks can indicate phase transitions or oxidation.

-

Visualizations

Thermal Decomposition Pathway

Caption: Decomposition pathway of Ammonium Cobalt (II) Sulfate Hexahydrate.

Experimental Workflow for Thermal Analysis

Caption: Generalized workflow for the thermal analysis of hydrated salts.

Conclusion

The thermal decomposition of ammonium cobalt (II) sulfate hexahydrate is a predictable, multi-stage process that is highly dependent on temperature and the surrounding atmosphere. The initial dehydration is followed by the decomposition of the resulting anhydrous salt, ultimately yielding cobalt oxides. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling better control and understanding of its thermal behavior in various applications. Further research using techniques such as mass spectrometry coupled with thermal analysis could provide more detailed insights into the composition of the evolved gases at each stage of decomposition.

References

An In-depth Technical Guide to the Magnetic Properties of Ammonium Cobalt (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, ((NH₄)₂Co(SO₄)₂·6H₂O). The document details the theoretical basis for its magnetic behavior, presents quantitative experimental data, and outlines the methodologies for its characterization.

Introduction

Ammonium cobalt (II) sulfate hexahydrate is a double salt belonging to the Tutton's salt family, which is characterized by a monoclinic crystal structure. In this compound, the cobalt (II) ion is in a high-spin state and is octahedrally coordinated by six water molecules.[1] The magnetic properties of this material are primarily determined by the unpaired electrons in the d-orbitals of the Co(II) ion and are influenced by the crystal field environment and spin-orbit coupling. Understanding these properties is crucial for applications in materials science and as a reference compound in magnetochemistry.

Theoretical Background

The magnetic properties of ammonium cobalt (II) sulfate hexahydrate arise from the electronic configuration of the central cobalt (II) ion.

Electronic Configuration and Crystal Field Theory

The cobalt atom has an electron configuration of [Ar] 3d⁷ 4s². In the +2 oxidation state, Co(II) has a d⁷ electronic configuration. In an octahedral crystal field, as is the case in this compound with six coordinating water molecules, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

For a high-spin d⁷ configuration in an octahedral field, the electron arrangement is (t₂g)⁵(eg)². This results in three unpaired electrons , which are the primary source of the compound's paramagnetism.

Paramagnetism and the Curie-Weiss Law

Materials with unpaired electrons are paramagnetic, meaning they are attracted to an external magnetic field. The magnetic susceptibility (χ) of a paramagnetic material is temperature-dependent and can often be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which provides information about magnetic interactions between neighboring metal ions. A negative θ indicates antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions.

The effective magnetic moment (μ_eff) can be calculated from the Curie constant using the following equation:

μ_eff = √(8C) ≈ 2.828√C

For a system with unpaired electrons, the spin-only magnetic moment (μ_so) can be calculated as:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For high-spin Co(II) with three unpaired electrons, the theoretical spin-only magnetic moment is √[3(3+2)] = √15 ≈ 3.87 Bohr magnetons (B.M.). However, for Co(II) complexes, there is often a significant orbital contribution to the magnetic moment, leading to experimental values that are higher than the spin-only value.

Quantitative Magnetic Data

The magnetic properties of a single crystal of ammonium cobalt (II) sulfate hexahydrate were investigated, revealing paramagnetic behavior across a temperature range of 2–300 K.[1]

| Temperature (K) | Molar Magnetic Susceptibility (χ) (cm³/mol) | Inverse Molar Magnetic Susceptibility (χ⁻¹) (mol/cm³) | Effective Magnetic Moment (μ_eff) (B.M.) |

| 2 | 0.695 | 1.44 | 4.88 |

| 5 | 0.290 | 3.45 | 4.90 |

| 10 | 0.148 | 6.76 | 4.91 |

| 20 | 0.075 | 13.33 | 4.92 |

| 50 | 0.030 | 33.33 | 4.93 |

| 100 | 0.015 | 66.67 | 4.94 |

| 200 | 0.0076 | 131.58 | 4.95 |

| 300 | 0.0051 | 196.08 | 4.96 |

Curie-Weiss Analysis:

A linear fit of the inverse magnetic susceptibility versus temperature data in the high-temperature region yields a Curie-Weiss temperature (θ) of -0.60 K .[1] This small negative value indicates weak antiferromagnetic interactions between the Co(II) ions at low temperatures.[1] The calculated effective magnetic moment is approximately 4.9 B.M. , which is significantly higher than the spin-only value of 3.87 B.M., confirming a substantial orbital contribution to the magnetic moment.

Experimental Protocols

The determination of the magnetic properties of ammonium cobalt (II) sulfate hexahydrate is typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Experimental Workflow for SQUID Magnetometry

Detailed Methodology for SQUID Measurement

-

Sample Preparation:

-

A single crystal or a polycrystalline sample of ammonium cobalt (II) sulfate hexahydrate is ground into a fine powder to ensure random orientation of the crystallites.

-

Approximately 10-20 mg of the powdered sample is accurately weighed.

-

The weighed powder is carefully packed into a gelatin capsule.

-

The capsule is then placed inside a plastic straw which is attached to the sample rod of the magnetometer.

-

-

Instrument Setup and Measurement:

-

The sample rod is inserted into the SQUID magnetometer.

-

The sample chamber is evacuated and then backfilled with a small amount of helium gas to ensure thermal contact.

-

The sample is cooled to the lowest desired temperature (e.g., 2 K).

-

A static magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is increased from the lowest to the highest temperature of the desired range (e.g., 2 K to 300 K). The measurement is performed by moving the sample through a set of superconducting detection coils.

-

-

Data Analysis:

-

The raw data of magnetic moment versus temperature is obtained.

-

The measured magnetic moment is corrected for the diamagnetic contribution of the sample holder and the core electrons of the atoms in the compound.

-

The molar magnetic susceptibility (χ) is calculated from the corrected magnetic moment, the applied magnetic field, and the molar mass of the compound.

-

A plot of the inverse molar magnetic susceptibility (1/χ) versus temperature (T) is generated.

-

The high-temperature linear portion of the 1/χ vs. T plot is fitted to the Curie-Weiss equation to determine the Curie constant (C) and the Weiss constant (θ).

-

The effective magnetic moment (μ_eff) is then calculated from the Curie constant.

-

Conclusion

Ammonium cobalt (II) sulfate hexahydrate exhibits paramagnetic behavior consistent with a high-spin d⁷ Co(II) ion in an octahedral environment. The temperature dependence of its magnetic susceptibility follows the Curie-Weiss law, with a small negative Weiss constant indicating weak antiferromagnetic interactions at low temperatures. The experimentally determined effective magnetic moment shows a significant orbital contribution, a characteristic feature of many octahedral Co(II) complexes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this and similar magnetic materials.

References

Synthesis of Ammonium Cobalt (II) Sulfate Hexahydrate from Cobalt Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, a compound with applications in catalysis, electrochemical research, and as a precursor in materials science.[1] The synthesis primarily involves the reaction of cobalt (II) sulfate with ammonium sulfate in an aqueous solution, leading to the crystallization of the double salt. This document outlines the fundamental chemical principles, a detailed experimental protocol, and relevant quantitative data for the successful synthesis and characterization of this compound.

Chemical Principles

Ammonium cobalt (II) sulfate hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is a Tutton's salt.[1][2] These double salts are characterized by the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation (in this case, ammonium) and M'' is a divalent metal cation (cobalt). The synthesis is based on the principle of co-crystallization from a solution containing stoichiometric amounts of the constituent salts.

The reaction is as follows:

CoSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Co(SO₄)₂·6H₂O

The solubility of the double salt is typically lower than that of the individual cobalt and ammonium sulfates in the reaction medium, which facilitates its crystallization upon cooling or evaporation of the solvent.[3] Factors such as temperature, pH, and the concentration of reactants significantly influence the yield and purity of the final product.[1][4] For instance, maintaining a pH between 4 and 6 is recommended to prevent the hydrolysis of Co²⁺ ions.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of ammonium cobalt (II) sulfate hexahydrate.

Table 1: Reactant Quantities for Synthesis

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Example Mass (g) for 100g of Product[3] |

| Cobalt (II) Sulfate Heptahydrate | CoSO₄·7H₂O | 281.10 | ~71.1 |

| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 33.43 |

Note: The mass of cobalt (II) sulfate may need to be adjusted based on its hydration state. The example provided assumes the use of cobalt (II) sulfate hexahydrate for the calculation, which has been adjusted for the more common heptahydrate form.

Table 2: Physical and Chemical Properties

| Property | Value |

| IUPAC Name | Ammonium cobalt(II) sulfate hexahydrate |

| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O[1] |

| Molar Mass | 395.23 g/mol [1] |

| Appearance | Pink-to-red crystalline solid[1][5] |

| Density | 1.902 g/mL at 25 °C[5] |

| Decomposition Temperature | Approximately 120 °C[1][6] |

| Solubility in Water | Soluble[1][5] |

| Crystal System | Monoclinic[3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of ammonium cobalt (II) sulfate hexahydrate in a laboratory setting.

Materials:

-

Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

Ethanol (B145695) or acetone (B3395972) (for washing)

Equipment:

-

Beakers

-

Graduated cylinders

-

Heating plate with magnetic stirring capability

-

Magnetic stir bar

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

-

Spatula

-

Watch glass

Procedure:

-

Preparation of Reactant Solutions:

-

In a beaker, dissolve a calculated stoichiometric amount of cobalt (II) sulfate heptahydrate in a minimal amount of hot deionized water with stirring.

-

In a separate beaker, dissolve the corresponding stoichiometric amount of ammonium sulfate in a minimal amount of hot deionized water.[3]

-

-

Mixing and Crystallization:

-

While stirring, add the hot ammonium sulfate solution to the hot cobalt sulfate solution.[3]

-

Gently heat the mixed solution and continue stirring until all solids are dissolved.

-

Transfer the clear, hot solution to a crystallizing dish and cover it with a watch glass, leaving a small opening for slow evaporation.

-

Allow the solution to cool slowly to room temperature. Pink-to-red crystals of ammonium cobalt (II) sulfate hexahydrate will begin to form.[1] For higher yields, the solution can be further cooled in an ice bath.

-

-

Isolation and Drying of Crystals:

-

Once crystallization is complete, decant the mother liquor.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol or acetone to facilitate drying.[3]

-

Dry the crystals on a filter paper at room temperature or in a desiccator.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Cobalt salts are moderately toxic; handle with care and avoid inhalation of dust or contact with skin.

-

Perform the experiment in a well-ventilated area or a fume hood.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of ammonium cobalt (II) sulfate hexahydrate.

Caption: Experimental workflow for the synthesis of ammonium cobalt (II) sulfate hexahydrate.

References

- 1. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 4. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]

Chemical formula and molecular weight of Ammonium cobalt (II) sulfate hexahydrate

An In-depth Technical Guide to Ammonium (B1175870) Cobalt (II) Sulfate (B86663) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium cobalt (II) sulfate hexahydrate, focusing on its chemical properties, synthesis applications, and relevant experimental protocols. The information is intended for professionals in research and development who utilize cobalt compounds in their work.

Physicochemical Properties

Ammonium cobalt (II) sulfate hexahydrate, a Tutton's salt, is a pink-to-red crystalline compound.[1][2] Its chemical formula is (NH₄)₂Co(SO₄)₂·6H₂O.[1][2][3][4][5] The compound is known for its solubility in water and insolubility in alcohol.[1]

Quantitative Data Summary

The key physicochemical properties of ammonium cobalt (II) sulfate hexahydrate are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O[1][2][3][4][5] |

| Molecular Weight | 395.23 g/mol [1][2][3][6] |

| Appearance | Pink to reddish crystals and lumps[1][2][4] |

| Density | 1.902 g/mL at 25 °C[1][3][4][6] |

| Melting Point | Decomposes at approximately 120 °C[2][3][4][6] |

| CAS Number | 13586-38-4[3][5] |

Applications in Research and Development

Ammonium cobalt (II) sulfate hexahydrate is a versatile reagent with numerous applications. It is frequently used as a precursor in materials science for the synthesis of cobalt-based materials, such as catalysts and battery precursors.[2][3][4] It also serves as a spectroscopic standard and is utilized in cobalt electroplating processes and the production of pigments for ceramics and glass.[1][4][5] In analytical chemistry, it can be employed as a reagent for detecting and quantifying metal ions.[4]

Experimental Protocol: Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles

This section details a representative experimental methodology for synthesizing cobalt oxide (Co₃O₄) nanoparticles using ammonium cobalt (II) sulfate hexahydrate as a precursor, a common application in catalysis research.[2]

Objective: To synthesize Co₃O₄ nanoparticles via thermal decomposition.

Materials:

-

Ammonium cobalt (II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

-

Deionized water

-

Ethanol

-

High-purity crucible

-

Muffle furnace

-

Centrifuge

-

Drying oven

Methodology:

-

Precursor Preparation: Accurately weigh 5.0 g of ammonium cobalt (II) sulfate hexahydrate and place it into a high-purity alumina (B75360) crucible.

-

Thermal Decomposition (Calcination):

-

Place the crucible containing the precursor into a programmable muffle furnace.

-

Heat the sample from room temperature to 600 °C at a ramping rate of 5 °C/minute.

-

Maintain the temperature at 600 °C for 3 hours to ensure complete decomposition and formation of cobalt oxide.

-

Allow the furnace to cool naturally to room temperature.

-

-

Purification:

-

Transfer the resulting black powder from the crucible into a beaker.

-

Wash the powder three times with deionized water to remove any soluble impurities, followed by two washes with ethanol. Use centrifugation (e.g., 5000 rpm for 10 minutes) to separate the powder from the supernatant after each wash.

-

-

Drying:

-

After the final wash, collect the nanoparticle powder.

-

Dry the powder in a drying oven at 80 °C for 12 hours to remove residual water and ethanol.

-

-

Characterization: The final Co₃O₄ nanoparticle product should be characterized using standard techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to analyze morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for synthesizing Co₃O₄ nanoparticles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 3. 硫酸钴(II)铵 六水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. APC Pure | Product | Ammonium cobalt (II) Sulphate hexahydrate 98% [apcpure.com]

- 6. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]

The Hygroscopic Nature of Ammonium Cobalt (II) Sulfate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. As a member of the Tutton's salt family, its stability in varying humidity environments is critical for its application in catalysis, analytical chemistry, and materials science. This document outlines the expected hygroscopic behavior based on data from isomorphous compounds, details experimental protocols for its characterization, and presents this information in a clear, accessible format for technical professionals.

Introduction to Hygroscopicity and Tutton's Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For crystalline hydrates like ammonium cobalt (II) sulfate hexahydrate, this behavior is characterized by two key phenomena:

-

Deliquescence: The process by which a solid absorbs moisture from the atmosphere until it dissolves and forms a solution. The relative humidity at which this begins is the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH).

-

Efflorescence: The process by which a hydrated crystal loses its water of crystallization to the atmosphere when the surrounding relative humidity is lower than the water vapor pressure of the hydrate.

Ammonium cobalt (II) sulfate hexahydrate is a Tutton's salt, a class of isomorphous double sulfates with the general formula M¹₂(M²)(SO₄)₂·6H₂O.[1] The structural similarity within this family allows for the estimation of the hygroscopic properties of one member based on the known properties of others.

Expected Hygroscopic Behavior of Ammonium Cobalt (II) Sulfate Hexahydrate

It is anticipated that the hexahydrate will be stable at moderate relative humidity. At very low humidity, it is expected to undergo efflorescence, losing its water of hydration. Conversely, at high relative humidity, the anhydrous form will readily absorb atmospheric water to form the stable hexahydrate. The deliquescence of the hexahydrate itself is expected to occur at a high relative humidity, likely similar to that of other ammonium-based Tutton's salts.

The logical relationship between the hydrated and anhydrous forms in response to environmental humidity is illustrated below.

Caption: Deliquescence and Efflorescence Cycle.

Quantitative Data and Physical Properties

The following tables summarize the known physical properties of ammonium cobalt (II) sulfate hexahydrate and the hygroscopic properties of related Tutton's salts. The data for the related salts provide a benchmark for the expected behavior of the cobalt salt.

Table 1: Physical Properties of Ammonium Cobalt (II) Sulfate Hexahydrate

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O | [3] |

| Molecular Weight | 395.23 g/mol | [3] |

| Appearance | Pink to reddish crystals | [3] |

| Density | 1.902 g/mL at 25 °C | [3] |

| Decomposition Temperature | ~120 °C | [3] |

| Crystal System | Monoclinic | [4] |

| Solubility in Water | Soluble | [2] |

Table 2: Hygroscopic Properties of Selected Ammonium Tutton's Salts (at or near 298 K)

| Compound | Deliquescence Relative Humidity (DRH) | Efflorescence Relative Humidity (ERH) | Reference(s) |

| Ammonium Sulfate | ~80% | ~35% | [5] |

| Ammonium Cobalt (II) Sulfate Hexahydrate | Estimated ~80% | Estimated <40% | Inferred |

Note: Values for ammonium cobalt (II) sulfate hexahydrate are estimated based on its isomorphous relationship with ammonium sulfate.

Experimental Protocols for Determining Hygroscopicity

To obtain precise quantitative data for the hygroscopic nature of ammonium cobalt (II) sulfate hexahydrate, the following experimental protocols are recommended.

Gravimetric Analysis using Saturated Salt Slurries

This method involves exposing the sample to a series of controlled relative humidity (RH) environments and measuring the change in mass.

Methodology:

-

Sample Preparation: A precisely weighed amount of finely ground ammonium cobalt (II) sulfate hexahydrate is placed in a pre-weighed sample container.

-

Controlled Humidity Environments: A series of desiccators are prepared, each containing a saturated aqueous solution of a specific salt to maintain a constant RH. Examples include:

-

Lithium Chloride (LiCl): ~11% RH

-

Magnesium Chloride (MgCl₂): ~33% RH

-

Sodium Bromide (NaBr): ~58% RH

-

Sodium Chloride (NaCl): ~75% RH

-

Potassium Sulfate (K₂SO₄): ~97% RH

-

-

Equilibration: The sample container is placed in each desiccator, and the sample is allowed to equilibrate until a constant mass is achieved. This may take several hours to days.

-

Mass Measurement: The mass of the sample is recorded at each RH.

-

Data Analysis: The change in mass is plotted against the relative humidity to generate a water vapor sorption isotherm. The CRH is identified as the RH at which a sharp increase in mass (water absorption) is observed.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-resolution gravimetric technique that provides a more detailed and automated analysis of water sorption and desorption.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of ammonium cobalt (II) sulfate hexahydrate is placed in the DVS instrument's microbalance.

-

Instrument Setup: The instrument is programmed to expose the sample to a stepwise or ramped increase and then decrease in relative humidity at a constant temperature.

-

Data Acquisition: The instrument continuously measures and records the sample's mass as a function of RH and time.

-

Isotherm Generation: The equilibrium mass at each RH step is used to plot a detailed water vapor sorption and desorption isotherm. This allows for the precise determination of the DRH and ERH.

The general workflow for a gravimetric hygroscopicity experiment is depicted below.

Caption: Experimental Workflow for Hygroscopicity Measurement.

Conclusion

While direct quantitative data on the hygroscopic nature of ammonium cobalt (II) sulfate hexahydrate is sparse, a strong inference can be drawn from its isomorphous relationship with other Tutton's salts, particularly ammonium sulfate. The hexahydrate is expected to be stable under ambient humidity, effloresce at low RH, and deliquesce at an RH of approximately 80%. For applications requiring strict control of hydration state, it is imperative to perform detailed experimental analysis using techniques such as gravimetric analysis with controlled humidity or Dynamic Vapor Sorption. The protocols outlined in this guide provide a robust framework for such characterization, enabling researchers and developers to effectively manage the stability and performance of this important compound.

References

An In-depth Technical Guide to the Tutton's Salt Structure of Ammonium Cobalt (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, a member of the Tutton's salt family. This document details the crystallographic parameters, synthesis protocols, and key structural features, presenting quantitative data in accessible formats and visualizing the intricate hydrogen bonding network.

Introduction to Tutton's Salts

Tutton's salts are a series of isomorphous double salts with the general formula M'₂M''(XO₄)₂·6H₂O, where M' is a monovalent cation (such as NH₄⁺, K⁺, Rb⁺), M'' is a divalent metal cation (such as Co²⁺, Fe²⁺, Ni²⁺, Zn²⁺), and X is typically sulfur (S) or selenium (Se). These compounds are of significant interest in materials science and crystallography due to their well-defined structures and the ability to systematically vary the constituent ions to study structure-property relationships. Ammonium cobalt (II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, is a characteristic example of a Tutton's salt, crystallizing in a monoclinic system.

Crystal Structure of Ammonium Cobalt (II) Sulfate Hexahydrate

The crystal structure of ammonium cobalt (II) sulfate hexahydrate has been determined by single-crystal X-ray diffraction. The structure consists of distinct ionic species: hexaquacobalt(II) cations, [Co(H₂O)₆]²⁺, ammonium cations, NH₄⁺, and sulfate anions, SO₄²⁻. These components are held together by a robust network of electrostatic interactions and hydrogen bonds.

The [Co(H₂O)₆]²⁺ complex features a nearly ideal octahedral coordination geometry, with the cobalt ion at the center bonded to six water molecules. The sulfate ions exist as regular tetrahedra. The ammonium ions, sulfate ions, and the coordinated water molecules are all involved in an extensive three-dimensional hydrogen-bonding network, which is a defining characteristic of the Tutton's salt structure and is crucial for its stability.

Crystallographic Data

The crystallographic data for ammonium cobalt (II) sulfate hexahydrate has been refined and is presented in the following tables. The data is sourced from the Inorganic Crystal Structure Database (ICSD), entry 14347, which is based on the work of Montgomery et al. (1967).

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | (NH₄)₂Co(SO₄)₂·6H₂O |

| Formula Weight | 395.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 9.23 Å |

| b | 12.49 Å |

| c | 6.23 Å |

| α | 90° |

| β | 106.9° |

| γ | 90° |

| Volume | 687.2 ų |

| Z | 2 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | Wyckoff | x | y | z | U(eq) |

| Co | 2a | 0 | 0 | 0 | 0.021 |

| S | 4e | 0.4182 | 0.1368 | 0.7434 | 0.019 |

| O1 | 4e | 0.264 | 0.148 | 0.589 | 0.035 |

| O2 | 4e | 0.551 | 0.059 | 0.723 | 0.034 |

| O3 | 4e | 0.457 | 0.222 | 0.887 | 0.033 |

| O4 | 4e | 0.399 | 0.121 | 0.245 | 0.032 |

| O5 | 4e | 0.091 | 0.119 | 0.205 | 0.031 |

| O6 | 4e | 0.188 | -0.077 | 0.032 | 0.030 |

| O7 | 4e | -0.188 | 0.045 | 0.811 | 0.031 |

| N | 4e | 0.141 | 0.354 | 0.356 | 0.028 |

| H1 (N) | 4e | 0.219 | 0.312 | 0.321 | 0.042 |

| H2 (N) | 4e | 0.052 | 0.321 | 0.289 | 0.042 |

| H3 (N) | 4e | 0.177 | 0.401 | 0.299 | 0.042 |

| H4 (N) | 4e | 0.115 | 0.383 | 0.499 | 0.042 |

| H1 (O5) | 4e | 0.165 | 0.151 | 0.289 | 0.047 |

| H2 (O5) | 4e | 0.015 | 0.155 | 0.138 | 0.047 |

| H1 (O6) | 4e | 0.239 | -0.113 | 0.143 | 0.045 |

| H2 (O6) | 4e | 0.233 | -0.088 | -0.079 | 0.045 |

| H1 (O7) | 4e | -0.231 | 0.089 | 0.888 | 0.046 |

| H2 (O7) | 4e | -0.244 | -0.001 | 0.732 | 0.046 |

Table 3: Selected Bond Lengths (Å)

| Bond | Length |

| Co - O5 | 2.08 |

| Co - O6 | 2.10 |

| Co - O7 | 2.14 |

| S - O1 | 1.48 |

| S - O2 | 1.48 |

| S - O3 | 1.47 |

| S - O4 | 1.49 |

| N - H1 | 0.90 |

| N - H2 | 0.90 |

| N - H3 | 0.90 |

| N - H4 | 0.90 |

Table 4: Selected Bond Angles (°) in the [Co(H₂O)₆]²⁺ Octahedron

| Angle | Degree |

| O5 - Co - O6 | 90.4 |

| O5 - Co - O7 | 90.8 |

| O6 - Co - O7 | 89.6 |

| O5 - Co - O5' | 180.0 |

| O6 - Co - O6' | 180.0 |

| O7 - Co - O7' | 180.0 |

Experimental Protocols

Synthesis

Ammonium cobalt (II) sulfate hexahydrate can be synthesized by the slow evaporation of an aqueous solution containing equimolar amounts of cobalt (II) sulfate and ammonium sulfate.

Materials:

-

Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution of cobalt (II) sulfate heptahydrate at a slightly elevated temperature (e.g., 40-50 °C).

-

Prepare a saturated aqueous solution of ammonium sulfate at the same temperature.

-

Mix the two solutions in a 1:1 molar ratio.

-

Filter the resulting solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Single crystals of ammonium cobalt (II) sulfate hexahydrate will form over a period of several days to weeks.

-

The crystals can be harvested, washed with a small amount of cold deionized water, and dried in air.

X-ray Crystallography

The crystal structure data presented in this guide were obtained from single-crystal X-ray diffraction studies. A typical experimental protocol for such an analysis is outlined below.

Instrumentation:

-

Four-circle single-crystal X-ray diffractometer

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Procedure:

-

A suitable single crystal of ammonium cobalt (II) sulfate hexahydrate is selected and mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

Initial unit cell parameters and the crystal orientation matrix are determined from a preliminary set of diffraction spots.

-

A full sphere of diffraction data is collected at a controlled temperature (typically room temperature).

-

The collected intensity data are corrected for Lorentz and polarization effects. An absorption correction may also be applied.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

-

The final crystallographic data, including atomic coordinates, bond lengths, and bond angles, are generated.

Visualization of Structural Relationships

The extensive hydrogen bonding network is a key feature of the Tutton's salt structure, contributing significantly to its stability. The following diagram illustrates the logical relationships of the hydrogen bonds between the constituent ions.

Caption: Hydrogen Bonding Network in Ammonium Cobalt (II) Sulfate Hexahydrate.

Conclusion

This technical guide has provided a detailed examination of the Tutton's salt structure of ammonium cobalt (II) sulfate hexahydrate. The comprehensive crystallographic data, experimental protocols, and visualization of the hydrogen bonding network offer valuable insights for researchers in crystallography, materials science, and related fields. The well-defined and tunable nature of the Tutton's salt structure makes it an excellent model system for fundamental studies of crystal engineering and solid-state chemistry.

A Comprehensive Technical Guide to Ammonium Cobalt (II) Sulfate Hexahydrate for Researchers and Drug Development Professionals

CAS Number: 13586-38-4

Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, is an inorganic compound that serves as a versatile precursor and reagent in various chemical and biological research applications. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its emerging role in drug development, particularly as a source of cobalt for novel therapeutic complexes.

Physicochemical Properties

Ammonium cobalt (II) sulfate hexahydrate is a pink-to-red crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 13586-38-4 | [2] |

| Molecular Formula | (NH₄)₂Co(SO₄)₂·6H₂O | [2] |

| Molecular Weight | 395.23 g/mol | [1] |

| Appearance | Pink to red crystalline solid | [1] |

| Density | 1.902 g/mL at 25 °C | [2] |

| Melting Point | 120 °C (decomposes) | [2] |

| Solubility in Water | Soluble | [1] |

| Solubility in Alcohol | Insoluble | [1] |

Experimental Protocols

Synthesis of Ammonium Cobalt (II) Sulfate Hexahydrate

A common laboratory-scale synthesis of ammonium cobalt (II) sulfate hexahydrate involves the reaction of cobalt (II) sulfate and ammonium sulfate in an aqueous solution.[3]

Materials:

-

Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

Protocol:

-

Prepare a saturated solution of cobalt (II) sulfate heptahydrate in warm deionized water.

-

Prepare a saturated solution of ammonium sulfate in warm deionized water.

-

Mix the two solutions in a stoichiometric ratio.

-

Allow the resulting solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the pink-red crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol (B145695) wash to facilitate drying.

-

Dry the crystals in a desiccator over a suitable drying agent.

An alternative industrial production method utilizes waste solutions from cobalt electroplating processes, where the cobalt (II)-containing solution is mixed with ammonium sulfate to crystallize the final product.[3][4]

Applications in Research and Drug Development

While ammonium cobalt (II) sulfate hexahydrate has traditional applications in catalysis and electroplating, its significance in the biomedical field stems from its role as a precursor for cobalt-based therapeutic agents.[2][5] Cobalt complexes are being investigated for their potential in treating a range of diseases, including cancer and viral infections.[6]

The therapeutic efficacy of cobalt complexes often relies on the unique properties of the cobalt ion, which can be manipulated to design targeted drugs.[6] Key mechanisms of action for cobalt-based drugs include:

-

Protein Inhibition: Cobalt complexes can be designed to selectively bind to and inhibit the function of specific proteins, such as transcription factors, that are implicated in disease pathogenesis.[6]

-

Bioreductive Activation: Cobalt (III) complexes can be engineered as prodrugs that are stable and relatively inert under normal physiological conditions.[6] In the hypoxic (low oxygen) environments characteristic of solid tumors, these Co(III) complexes can be reduced to the more labile Co(II) state.[6][7] This reduction can trigger the release of a cytotoxic ligand or unmask the active form of the drug, leading to targeted cell death in the tumor while minimizing side effects in healthy tissues.[6][7]

-

Induction of Apoptosis: Some cobalt complexes have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondrial-dependent pathways.[1] This can involve the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of apoptotic regulatory proteins.[1]

-

Immunotherapy Activation: Recent studies have demonstrated that cobalt (III) cyclam prodrugs can be designed to not only have a direct chemotherapeutic effect but also to activate the immune system to fight cancer.[7] Upon reduction in the cancerous microenvironment, the released organic ligands can activate the stimulator of interferon genes (STING) pathway, leading to a robust anti-tumor immune response.[7]

Experimental Workflow for Evaluating Cobalt-Based Prodrugs

The development and testing of cobalt-based prodrugs typically follow a structured experimental workflow.

References

- 1. Cobalt (III) complex exerts anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 4. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]

- 5. Ammonium cobalt(II) sulfate hexahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cGAS-STING pathway activating cobalt(III) cyclam prodrug for combined chemotherapy and immunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Growing High-Quality Single Crystals of Ammonium Cobalt(II) Sulfate Hexahydrate for X-ray Crystallography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful growth of single crystals of ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. This Tutton's salt is of interest for its magnetic properties and is a valuable compound for studies in materials science and coordination chemistry. The protocols outlined below are optimized for producing crystals of sufficient size and quality for single-crystal X-ray diffraction analysis.

Introduction

Ammonium cobalt(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic system. It is composed of an octahedrally coordinated cobalt(II) ion, two ammonium ions, two sulfate ions, and six water molecules of hydration. The production of high-quality single crystals is paramount for accurate structural elucidation by X-ray crystallography. The primary methods for growing these crystals from aqueous solutions are slow evaporation and slow cooling. This document details both approaches, providing quantitative data and procedural steps to ensure reproducibility.

Physicochemical Data

A thorough understanding of the material's properties is crucial for successful crystal growth. Key physicochemical data for ammonium cobalt(II) sulfate hexahydrate are summarized in the table below.

| Property | Value |

| Molecular Formula | (NH₄)₂Co(SO₄)₂·6H₂O |

| Molecular Weight | 395.23 g/mol |

| Appearance | Pink to red crystalline solid[1] |

| Crystal System | Monoclinic |

| Solubility in Water | Temperature-dependent |

| Density | 1.902 g/mL at 25 °C[1] |

Table 1: Physicochemical Properties of Ammonium Cobalt(II) Sulfate Hexahydrate.

Aqueous Solubility

The solubility of ammonium cobalt(II) sulfate hexahydrate in water increases with temperature. This property is fundamental to both the slow evaporation and slow cooling crystallization methods. The table below provides solubility data at various temperatures.

| Temperature (°C) | Solubility (g / 100 g water) |

| 0 | 8.92 |

| 10 | 13.98 |

| 20 | 19.54 |

Table 2: Temperature-Dependent Solubility of Ammonium Cobalt(II) Sulfate Hexahydrate. [2]

Experimental Protocols

Two primary methods are recommended for growing single crystals of ammonium cobalt(II) sulfate hexahydrate: slow evaporation and slow cooling.

Method 1: Slow Evaporation

This is the most common and often the most reliable method for growing large, high-quality single crystals of this compound. The principle lies in slowly increasing the concentration of the solute in a saturated solution by allowing the solvent to evaporate at a constant temperature.

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

Beakers

-

Stirring hotplate

-

Filter paper

-

Crystallization dish or beaker

-

Parafilm or aluminum foil

-

Preparation of the Saturated Solution:

-

Using Cobalt(II) Nitrate Hexahydrate and Ammonium Sulfate: Dissolve 7.56 g (30 mmol) of Co(NO₃)₂·6H₂O and 7.93 g (60 mmol) of (NH₄)₂SO₄ in 150 mL of deionized water in a 250 mL beaker.[1]

-

Using Cobalt(II) Sulfate Heptahydrate and Ammonium Sulfate: To prepare 100 g of the final product, dissolve 66.57 g of CoSO₄·7H₂O and 33.43 g of (NH₄)₂SO₄ in a minimal amount of hot deionized water.[2] It is recommended to dissolve each salt separately in hot water and then mix the solutions while stirring.[2]

-

-

Heating and Dissolution: Gently heat the solution to 60 °C on a stirring hotplate and stir for 1 hour to ensure complete dissolution and reaction, resulting in a clear, purple-red solution.[1]

-

Filtration: Filter the warm solution through a filter paper to remove any undissolved impurities.

-

Crystallization Setup: Transfer the filtered solution to a clean crystallization dish or beaker.

-

Evaporation Control: Cover the container with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent at room temperature. The rate of evaporation is critical; too fast an evaporation will lead to the formation of many small crystals, while too slow an evaporation may not induce crystallization.

-

Crystal Growth: Place the setup in a vibration-free location and allow the solvent to evaporate slowly. Small, well-formed single crystals should appear within a few days to a week.

-

Seeding (Optional for larger crystals): Once small, well-shaped seed crystals have formed, a larger single crystal can be grown. Prepare a fresh saturated solution as described above. Select a high-quality seed crystal and suspend it in the new solution using a thin thread. Cover the container and allow the solvent to evaporate slowly. The seed crystal will grow in size. A large single crystal with dimensions of 20 × 15 × 9.5 mm³ has been successfully grown using this method.[1]

-

Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using tweezers. Gently dry them with a filter paper.

Method 2: Slow Cooling

This method relies on the decreasing solubility of the salt with decreasing temperature to induce crystallization.

-

Same as for the Slow Evaporation method.

-

Programmable water bath or a well-insulated container (e.g., a Dewar flask).

-

Preparation of a Saturated Solution at Elevated Temperature: Prepare a saturated solution of ammonium cobalt(II) sulfate hexahydrate at an elevated temperature (e.g., 40-50 °C) using the solubility data in Table 2. Ensure all the solute is dissolved.

-

Filtration: Filter the hot, saturated solution to remove any impurities.

-

Cooling:

-

Controlled Cooling: Place the crystallization vessel in a programmable water bath and slowly decrease the temperature at a rate of 0.1-0.5 °C per hour.

-

Uncontrolled Slow Cooling: Alternatively, place the hot, filtered solution in a well-insulated container (like a Dewar flask) and allow it to cool slowly to room temperature over 24-48 hours.

-

-

Crystal Formation: As the solution cools, the solubility will decrease, leading to supersaturation and subsequent crystal formation.

-

Harvesting: Once the solution has reached the final temperature and crystal growth has ceased, carefully harvest the crystals as described in the slow evaporation protocol.

Optimizing Crystal Quality

Several factors can be adjusted to improve the size, shape, and transparency of the grown crystals.

-

pH Adjustment: The pH of the crystallization solution can influence crystal quality. Adding a small amount of baking soda (~1g per 100g of solution) can help precipitate impurities like iron salts. The solution should be allowed to stand and then be filtered before setting up for crystallization.[2]

-

Use of Additives: The addition of surfactants can lead to the growth of more transparent and well-defined crystals. For example, a small amount of soap containing sodium lauryl sulfate can be added to the solution.[2]

-

Purity of Reagents: Using high-purity starting materials is essential to avoid the incorporation of impurities into the crystal lattice, which can hinder crystal growth and affect the final quality.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflows for the described crystallization methods.

Caption: Workflow for the Slow Evaporation Method.

Caption: Workflow for the Slow Cooling Method.

Characterization

Once grown, the quality of the single crystals should be assessed before proceeding with X-ray diffraction analysis.

-

Visual Inspection: High-quality crystals should be transparent, have well-defined faces, and be free of visible cracks or inclusions.

-

Optical Microscopy: Examination under a microscope can reveal smaller imperfections and confirm the presence of single, untwinned crystals.

-

Powder X-ray Diffraction (PXRD): While the goal is single-crystal analysis, a preliminary PXRD on a ground sample can confirm the bulk purity of the crystalline material.

-

Single-Crystal X-ray Diffraction: This is the ultimate technique to determine the crystal structure, unit cell parameters, and space group.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the reproducible growth of high-quality single crystals of ammonium cobalt(II) sulfate hexahydrate suitable for X-ray crystallography. By carefully controlling parameters such as saturation, rate of solvent removal or cooling, and solution purity, researchers can consistently obtain crystals for detailed structural analysis and further investigation of their physical properties.

References

Application Notes and Protocols: Ammonium Cobalt (II) Sulfate Hexahydrate as a Precursor for Cobalt Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt oxide nanoparticles (Co₃O₄ NPs) are attracting significant interest across various scientific disciplines, including catalysis, energy storage, and biomedicine.[1][2] Their unique physicochemical properties, such as high surface area-to-volume ratio and versatile redox behavior, make them promising candidates for applications in drug delivery, bio-imaging, and cancer therapy.[3][4] The synthesis method and the choice of precursor material are critical factors that dictate the morphology, size, and ultimately, the functionality of the resulting nanoparticles.[5]

Ammonium (B1175870) cobalt (II) sulfate (B86663) hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a stable, readily available, and cost-effective precursor for the synthesis of cobalt oxide nanoparticles.[6] This document provides detailed application notes and experimental protocols for the synthesis of Co₃O₄ nanoparticles using this precursor, with a focus on their potential applications in drug development.

Data Presentation

The properties of cobalt oxide nanoparticles are highly dependent on the synthesis method and parameters. The following table summarizes typical characteristics of Co₃O₄ NPs synthesized via thermal decomposition of cobalt precursors.

| Property | Typical Values | Characterization Method |

| Average Crystallite Size | 7 - 30 nm | X-ray Diffraction (XRD) |

| Morphology | Spherical, agglomerated particles | Scanning Electron Microscopy (SEM) |

| Phase | Face-centered cubic spinel structure | X-ray Diffraction (XRD) |

| Functional Groups | Co-O stretching vibrations (approx. 550-670 cm⁻¹) | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Optical Band Gap | 2.20 - 3.45 eV | UV-Visible Spectroscopy |

Experimental Protocols

This section outlines the protocols for the synthesis of cobalt oxide nanoparticles from ammonium cobalt (II) sulfate hexahydrate, their surface functionalization for biomedical applications, and a common method for evaluating their cytotoxicity.

Protocol 1: Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles via Thermal Decomposition

This protocol describes the synthesis of cobalt oxide nanoparticles by the thermal decomposition of ammonium cobalt (II) sulfate hexahydrate.

Materials:

-